molecular formula C27H48F3N9O7 B8117610 Dusquetide (TFA)

Dusquetide (TFA)

Cat. No.: B8117610
M. Wt: 667.7 g/mol
InChI Key: GXYMDUKXWOGALD-JZSNIJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dusquetide (TFA) is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt form .

Industrial Production Methods: Industrial production of Dusquetide (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and lyophilized to obtain the solid form .

Chemical Reactions Analysis

Types of Reactions: Dusquetide (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include shorter peptide fragments and modified peptides depending on the reaction conditions .

Scientific Research Applications

Dusquetide (TFA) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dusquetide (TFA) is unique due to its dual role in reducing inflammation and enhancing bacterial clearance without directly targeting bacteria. This makes it effective against a broad range of bacterial infections and useful in conjunction with antibiotics .

Biological Activity

Dusquetide (TFA), also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR). It plays a significant role in modulating the innate immune response, particularly in reducing inflammation and enhancing the clearance of bacterial infections. This article explores the biological activity of Dusquetide, supported by case studies and research findings.

Dusquetide acts by binding to p62, a protein that plays a crucial role in cellular signaling pathways related to inflammation and immune response. By modulating these pathways, Dusquetide enhances the body's ability to respond to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . This modulation leads to an anti-inflammatory and tissue-healing response, making it effective in various medical conditions, including oral mucositis and bacterial infections.

Phase 1 Clinical Trials

In a Phase 1 clinical study involving 84 healthy volunteers, Dusquetide demonstrated a favorable safety profile. Participants tolerated the drug well, indicating its potential for further development in treating bacterial infections .

Phase 2 Clinical Trials

A notable Phase 2 clinical trial focused on patients with head and neck cancer undergoing chemoradiation therapy. This study involved 111 patients and aimed to evaluate the efficacy of Dusquetide in reducing severe oral mucositis (SOM). Results showed that Dusquetide significantly reduced the duration of SOM by approximately 50% compared to placebo, aligning with preclinical findings from animal models .

Preclinical Studies

Numerous preclinical studies have underscored the efficacy of Dusquetide in various disease models:

  • Oral Mucositis : In mouse and hamster models, Dusquetide reduced the severity and duration of oral mucositis by about 50% .
  • Bacterial Infections : It has shown effectiveness against a range of bacterial pathogens, enhancing survival rates post-infection .
  • Tumor Models : In xenograft studies using MCF-7 breast cancer cells, Dusquetide exhibited anti-tumor activity both as a standalone treatment and in combination with other therapies like chemotherapy and radiation .

Data Summary Table

Study TypePopulation/ModelKey Findings
Phase 184 Healthy VolunteersDemonstrated safety and tolerability
Phase 2111 Head and Neck Cancer Patients50% reduction in duration of severe oral mucositis
PreclinicalMouse/Hamster Models50% reduction in oral mucositis severity
Xenograft StudiesMCF-7 Breast Cancer CellsSignificant tumor size reduction

Case Studies

  • Oral Mucositis in Cancer Patients : A study published in Journal of Biotechnology highlighted that Dusquetide not only reduced the duration of SOM but also decreased infection rates among patients undergoing chemoradiation therapy . This finding is crucial as it addresses both the symptomatic relief from mucositis and the prevention of secondary infections.
  • Anti-Tumor Efficacy : In nonclinical studies involving various cancer types, Dusquetide was shown to reduce tumor sizes significantly when used alone or with other treatments. The results indicate its potential as an adjunct therapy in oncology settings .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMDUKXWOGALD-JZSNIJFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48F3N9O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.